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Compound of Interest
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Cat. No.: B606208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical

interactions between Fisogatinib (BLU-554) and its target, Fibroblast Growth Factor Receptor

4 (FGFR4). This document delves into the molecular basis of Fisogatinib's potent and

selective inhibition, offering detailed insights into the binding kinetics, structural determinants,

and the experimental methodologies used to elucidate this interaction.

Introduction: Targeting the FGF19-FGFR4 Signaling
Axis in Cancer
The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a critical regulator of

bile acid homeostasis and hepatocyte proliferation.[1][2] Aberrant activation of this pathway,

often driven by FGF19 overexpression, is a key oncogenic driver in a subset of hepatocellular

carcinomas (HCC).[2][3] Fisogatinib (BLU-554) is a potent, selective, and orally bioavailable

small-molecule inhibitor designed to target FGFR4.[4][5] It functions as an irreversible inhibitor,

forming a covalent bond with a unique cysteine residue within the FGFR4 kinase domain,

thereby blocking its catalytic activity and downstream signaling.[6][7] This targeted approach

has shown promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as

a therapeutic target.[2][8]
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Quantitative Analysis of Fisogatinib-FGFR4
Interaction
The interaction between Fisogatinib and FGFR4 has been characterized by its high potency

and selectivity. The following tables summarize the key quantitative data available for this

interaction.

Table 1: Inhibitory Potency of Fisogatinib against FGFR Family Kinases

Kinase IC50 (nM) Source

FGFR4 5 [4]

FGFR1 624 - 2203 [9]

FGFR2 624 - 2203 [9]

FGFR3 624 - 2203 [9]

Table 2: Crystallographic Data for Fisogatinib-FGFR4 Complex
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PDB ID 6NVK

Molecule
Fibroblast growth factor

receptor 4

Ligand

N-((3S,4S)-3-((6-(2,6-dichloro-

3,5-

dimethoxyphenyl)quinazolin-2-

yl)amino)tetrahydro-2H-pyran-

4-yl)acrylamide (Fisogatinib)

Method X-RAY DIFFRACTION

Resolution 2.30 Å [10]

R-Value Work 0.214 [10]

R-Value Free 0.266 [10]

Deposited 2019-02-05

Released 2019-07-10

Structural Basis of Fisogatinib-FGFR4 Recognition
and Covalent Inhibition
The high selectivity of Fisogatinib for FGFR4 is attributed to its unique covalent binding

mechanism. Fisogatinib targets a non-catalytic cysteine residue, Cys552, located in the hinge

region of the FGFR4 kinase domain.[6][7] This cysteine is not conserved in other FGFR family

members (FGFR1-3), which have a tyrosine at the equivalent position.[7]

The interaction begins with the non-covalent binding of Fisogatinib to the ATP-binding pocket

of FGFR4. The acrylamide moiety of Fisogatinib is then positioned in close proximity to the

thiol group of Cys552, facilitating a Michael addition reaction. This results in the formation of a

stable covalent bond between the β-carbon of the acrylamide and the sulfur atom of Cys552,

leading to irreversible inhibition of the kinase.[9][11]

Covalent Binding Mechanism: Michael Addition
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The covalent modification of Cys552 by Fisogatinib proceeds via a Michael addition reaction.

This reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of the

cysteine residue on the electrophilic β-carbon of the α,β-unsaturated carbonyl system of the

acrylamide warhead.

Caption: Covalent bond formation via Michael addition.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR4 signaling pathway, a typical experimental workflow

for determining the crystal structure of the Fisogatinib-FGFR4 complex, and the logic of

Fisogatinib's inhibitory action.

FGFR4 Signaling Pathway
Activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor Klotho-β (KLB),

triggers a cascade of downstream signaling events. This primarily involves the RAS-RAF-MEK-

ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and

differentiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b606208?utm_src=pdf-body
https://www.benchchem.com/product/b606208?utm_src=pdf-body
https://www.benchchem.com/product/b606208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

FGF19

FGFR4

Klotho-β

RAS PI3K

RAF

MEK

ERK

Cell Proliferation,
Survival, Differentiation

AKT

Protein Production Complex Formation & Crystallization Structure Determination

FGFR4 Kinase Domain
Expression (E. coli)

Purification
(Affinity & Size Exclusion

Chromatography)

Incubation of FGFR4
with Fisogatinib

Crystallization
Screening

X-ray Diffraction
Data Collection

Phase Determination
(Molecular Replacement)

Model Building
& Refinement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aberrant FGF19-FGFR4
Signaling in HCC

Fisogatinib
Administration

Therapeutic
Intervention

Covalent Binding to
FGFR4 (Cys552)

Irreversible Inhibition
of Kinase Activity

Blockade of Downstream
Signaling (MAPK, PI3K/AKT)

Inhibition of Tumor Cell
Proliferation and Survival

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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